Superior MGMT Inhibition Potency: Lomeguatrib vs O6-Benzylguanine IC50 Comparison
Lomeguatrib inhibits O6-alkylguanine-DNA-alkyltransferase (ATase/MGMT) with an IC50 value 10-fold lower than that of O6-Benzylguanine (O6-BG), the most widely used MGMT inhibitor comparator [1]. In a standardized biochemical assay, lomeguatrib achieved an IC50 of 9 nM, compared to O6-benzylguanine's reported IC50 values ranging from 39 nM to 2600 nM across multiple assay conditions . The lowest reported IC50 for lomeguatrib is 3 nM, demonstrating up to 13-fold greater potency than the best-case IC50 for O6-benzylguanine .
| Evidence Dimension | MGMT/ATase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 9 nM (cell-free assay); IC50 = 3 nM (lowest reported) |
| Comparator Or Baseline | O6-Benzylguanine: IC50 = 39 nM, 180 nM, 620 nM, 2600 nM (various assays) |
| Quantified Difference | 10-fold lower IC50; up to 13-fold more potent (3 nM vs 39 nM) |
| Conditions | Cell-free biochemical ATase activity assay; Raji cells (IC50 = 10 nM for lomeguatrib) |
Why This Matters
This 10-fold potency advantage enables complete MGMT depletion at lower, better-tolerated doses, reducing off-target effects and enabling more robust in vivo experimental designs.
- [1] Hampton Research. Lomeguatrib Product Datasheet. 2024. View Source
